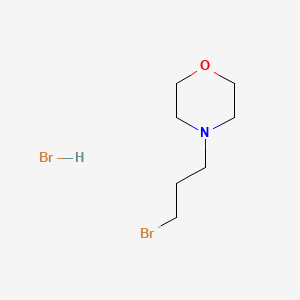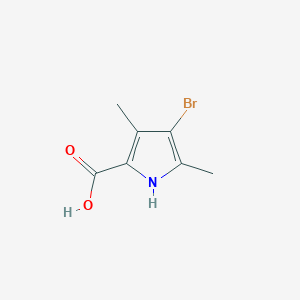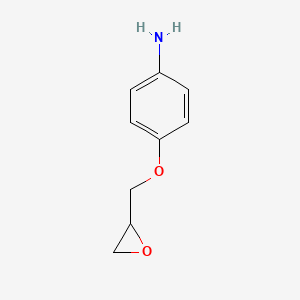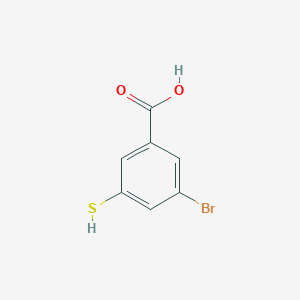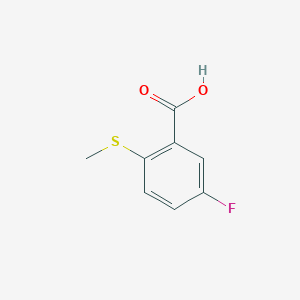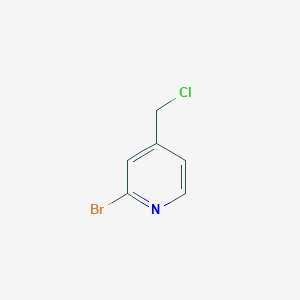
2-ブロモ-4-(クロロメチル)ピリジン
説明
2-Bromo-4-(chloromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the second position and a chloromethyl group at the fourth position on the pyridine ring
科学的研究の応用
2-Bromo-4-(chloromethyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including ligands for metal-catalyzed reactions.
Material Science: It is used in the preparation of functionalized materials, such as polymers and nanomaterials, due to its ability to introduce halogenated pyridine moieties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
作用機序
Target of Action
It’s known that bromopyridines are often used in the synthesis of various biologically active compounds, suggesting that their targets could be diverse depending on the specific compound synthesized .
Mode of Action
2-Bromo-4-(chloromethyl)pyridine is a halogenated pyridine derivative. Halogenated pyridines are often used in organic synthesis due to their reactivity . They can undergo various reactions such as nucleophilic substitution and cross-coupling reactions . For instance, 2-Bromo-4-(chloromethyl)pyridine can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds . In these reactions, the bromine atom in 2-Bromo-4-(chloromethyl)pyridine is replaced by an organoboron reagent .
Biochemical Pathways
The compound can be used in the synthesis of various biologically active compounds, which can affect different biochemical pathways depending on their structure and function .
Pharmacokinetics
For instance, the presence of a halogen (bromine) in the compound could potentially affect its absorption and distribution .
Result of Action
As a synthetic intermediate, it can be used to produce various biologically active compounds, which can have diverse effects depending on their structure and function .
Action Environment
The action, efficacy, and stability of 2-Bromo-4-(chloromethyl)pyridine can be influenced by various environmental factors. For instance, the reaction conditions (such as temperature and solvent) can affect the outcome of the reactions it participates in . Furthermore, the presence of other substances (such as catalysts or inhibitors) can also influence its reactivity .
Its reactivity and the reactions it can participate in make it a versatile tool in organic synthesis .
生化学分析
Biochemical Properties
2-Bromo-4-(chloromethyl)pyridine plays a significant role in biochemical reactions, particularly in nucleophilic substitution and free radical bromination reactions . It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it can react with butyllithium to form 2-lithiopyridine, a versatile reagent in organic synthesis . The interactions of 2-Bromo-4-(chloromethyl)pyridine with biomolecules are primarily characterized by its ability to undergo substitution reactions, which can lead to the formation of new compounds with potential biological activity.
Cellular Effects
The effects of 2-Bromo-4-(chloromethyl)pyridine on cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been observed that 2-Bromo-4-(chloromethyl)pyridine can affect the stability of certain proteins and enzymes, thereby modulating their activity within the cell . Additionally, its impact on gene expression can lead to changes in the production of specific proteins, which in turn can affect various cellular functions.
Molecular Mechanism
At the molecular level, 2-Bromo-4-(chloromethyl)pyridine exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of free radicals during bromination reactions . These free radicals can interact with various biomolecules, leading to the formation of new chemical bonds. Additionally, 2-Bromo-4-(chloromethyl)pyridine can act as an inhibitor or activator of certain enzymes, depending on the specific biochemical context . This compound’s ability to undergo nucleophilic substitution reactions also plays a crucial role in its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-(chloromethyl)pyridine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-4-(chloromethyl)pyridine can degrade over time, leading to the formation of various byproducts . These byproducts can have different biochemical properties and may affect cellular processes differently. Additionally, the long-term exposure of cells to 2-Bromo-4-(chloromethyl)pyridine can lead to changes in cellular function, including alterations in gene expression and protein activity.
Dosage Effects in Animal Models
The effects of 2-Bromo-4-(chloromethyl)pyridine vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes . Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable biological response. At high doses, 2-Bromo-4-(chloromethyl)pyridine can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular functions.
Metabolic Pathways
2-Bromo-4-(chloromethyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into different metabolites . These metabolic pathways can influence the compound’s overall biochemical activity and its effects on cellular processes. The interaction of 2-Bromo-4-(chloromethyl)pyridine with specific enzymes can lead to changes in metabolic flux and the levels of certain metabolites within the cell.
Transport and Distribution
The transport and distribution of 2-Bromo-4-(chloromethyl)pyridine within cells and tissues are critical factors that determine its biochemical activity. This compound can interact with various transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of 2-Bromo-4-(chloromethyl)pyridine within specific cellular compartments can influence its activity and the nature of its interactions with biomolecules.
Subcellular Localization
The subcellular localization of 2-Bromo-4-(chloromethyl)pyridine plays a crucial role in its biochemical activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 2-Bromo-4-(chloromethyl)pyridine within certain subcellular regions can affect its interactions with biomolecules and its overall biochemical function.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(chloromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method involves the use of 2,6-dibromopyridine as a starting material. The process includes the following steps :
Metal-Halogen Exchange: The reaction begins with the treatment of 2,6-dibromopyridine with isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) to form the corresponding Grignard reagent.
Chlorination: The Grignard reagent is then reacted with cyanuric chloride to introduce the chloromethyl group at the fourth position, yielding 2-Bromo-4-(chloromethyl)pyridine.
This method is advantageous as it uses milder reaction conditions and avoids the use of extremely pyrophoric and toxic chemicals.
Industrial Production Methods
Industrial production of 2-Bromo-4-(chloromethyl)pyridine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2-Bromo-4-(chloromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chloromethyl groups make the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cross-Coupling Reactions: The bromine atom allows for cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and alkylamines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are used under inert atmosphere conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the bromine or chloromethyl groups.
Cross-Coupling Reactions: Biaryl compounds are the major products, which are valuable intermediates in pharmaceuticals and agrochemicals.
類似化合物との比較
Similar Compounds
- 2-Bromo-4-methylpyridine
- 2-Bromo-5-methylpyridine
- 2-Bromo-6-methylpyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
Comparison
2-Bromo-4-(chloromethyl)pyridine is unique due to the presence of both bromine and chloromethyl groups, which provide distinct reactivity patterns compared to other halogenated pyridines. The chloromethyl group offers additional sites for nucleophilic substitution, making it more versatile in synthetic applications. In contrast, compounds like 2-Bromo-4-methylpyridine lack this additional functionality, limiting their reactivity to the bromine site .
特性
IUPAC Name |
2-bromo-4-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-6-3-5(4-8)1-2-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCMVKYFKWKRIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617054 | |
| Record name | 2-Bromo-4-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864460-68-4 | |
| Record name | 2-Bromo-4-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-(chloromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


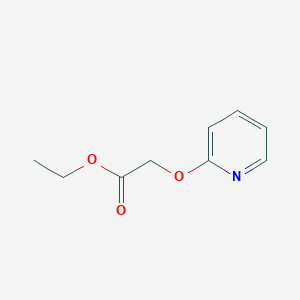
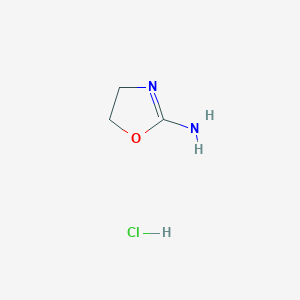

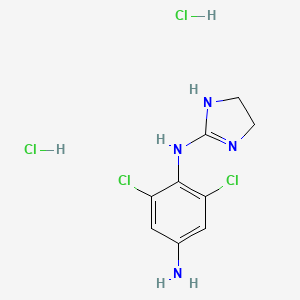
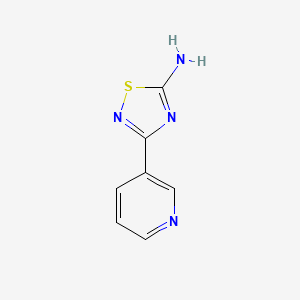
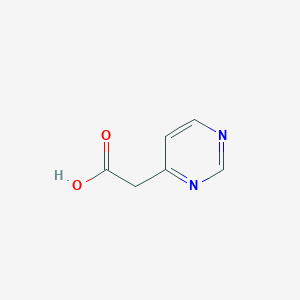
![6,7-dihydro-4H-thiopyrano[4,3-d]thiazol-2-amine](/img/structure/B1342876.png)
